4-((5-Bromo-4-chloropyridin-3-yl)sulfonyl)morpholine
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Overview
Description
4-((5-Bromo-4-chloropyridin-3-yl)sulfonyl)morpholine is a chemical compound with the molecular formula C9H10BrClN2O3S and a molecular weight of 341.61 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it valuable for various applications in scientific research and industry .
Preparation Methods
The synthesis of 4-((5-Bromo-4-chloropyridin-3-yl)sulfonyl)morpholine involves several steps. One common synthetic route includes the reaction of 5-bromo-4-chloropyridine with morpholine in the presence of a sulfonylating agent . The reaction conditions typically involve heating the reactants in a suitable solvent, such as dichloromethane or toluene, under reflux . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-((5-Bromo-4-chloropyridin-3-yl)sulfonyl)morpholine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The sulfonyl group can be further oxidized under specific conditions to form sulfone derivatives.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agents used.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents such as hydrogen peroxide . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-((5-Bromo-4-chloropyridin-3-yl)sulfonyl)morpholine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-((5-Bromo-4-chloropyridin-3-yl)sulfonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
4-((5-Bromo-4-chloropyridin-3-yl)sulfonyl)morpholine can be compared with other similar compounds, such as:
4-(5-Bromo-3-chloropyridin-2-yl)morpholine: This compound has a similar structure but differs in the position of the bromine and chlorine atoms.
4-[(6-chloropyridin-3-yl)sulfonyl]morpholine: This compound has a similar sulfonyl group but differs in the position of the chlorine atom on the pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and selectivity properties .
Properties
Molecular Formula |
C9H10BrClN2O3S |
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Molecular Weight |
341.61 g/mol |
IUPAC Name |
4-(5-bromo-4-chloropyridin-3-yl)sulfonylmorpholine |
InChI |
InChI=1S/C9H10BrClN2O3S/c10-7-5-12-6-8(9(7)11)17(14,15)13-1-3-16-4-2-13/h5-6H,1-4H2 |
InChI Key |
LFHWUXQBGXGHTP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CN=CC(=C2Cl)Br |
Origin of Product |
United States |
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